2-chloro-2H-acridin-9-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8ClNO |
|---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
2-chloro-2H-acridin-9-one |
InChI |
InChI=1S/C13H8ClNO/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-8H |
InChI Key |
SYDCLAZSJCPJCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(C=CC3=N2)Cl |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Studies of 2 Chloro 2h Acridin 9 One
Chemical Transformations of the Acridinone (B8587238) Moiety
The reactivity of the 2-chloroacridin-9-one core is dictated by the interplay of the electron-withdrawing chloro substituent, the electron-donating nitrogen atom, and the carbonyl group within the tricyclic framework.
Oxidation Reactions and Pathways to Acridinone Derivatives
The oxidation of the acridinone skeleton can proceed via different pathways depending on the oxidizing agent and the substitution pattern. While specific studies on the oxidation of 2-chloroacridin-9-one are not extensively detailed in the literature, general oxidative reactions of acridinones have been reported. For instance, the oxidation of acridone (B373769) with chromic acid has been shown to yield 10,10'-biacridonyl cdnsciencepub.com. In a different context, the oxidation of acridone is a key step in some synthetic routes, such as the conversion of acridine (B1665455) to acridone using dichromate in acetic acid pharmaguideline.com.
In a study focused on the antioxidant properties of newly synthesized acridones, 2-chloroacridin-9(10H)-one was evaluated for its ability to reduce Fe(III) to Fe(II) in the Ferric-Reducing Antioxidant Power (FRAP) assay journalagent.cominternationalbiochemistry.com. This reaction, while demonstrating the compound's antioxidant potential, also represents a form of oxidation of the acridone derivative itself.
Table 1: Antioxidant Activity Data for 2-chloroacridin-9(10H)-one
| Assay | Concentration (µM) | Activity | Reference |
| FRAP | 0.5 - 20 | Showed reducing ability | journalagent.cominternationalbiochemistry.com |
| DPPH radical scavenging | 0.5 - 20 | Exhibited scavenging activity | journalagent.com |
It is important to note that harsh oxidation of the acridine ring system, for example with potassium permanganate (B83412) in an alkaline medium, can lead to cleavage of the ring to form quinoline-2,3-dicarboxylic acid pharmaguideline.com.
Reduction Chemistry Leading to Dihydroacridine Analogues
The reduction of the acridinone moiety can target either the carbonyl group or the aromatic system, leading to different classes of compounds. The reduction of acridones with zinc dust is a known method to produce the corresponding acridines ijddr.in. Further reduction of the acridine ring system can lead to dihydroacridine analogues. Specifically, the reduction of acridine with zinc and hydrochloric acid results in the formation of 9,10-dihydroacridine (B10567) pharmaguideline.com.
A study on the reduction of 9-chloroacridine (B74977) using red phosphorus in a KOH/DMSO system reported the formation of 9,10-dihydroacridine (51% yield) and acridone (40% yield) eco-vector.com. This highlights a potential pathway where the chloro-substituted acridine, a potential precursor or related compound to 2-chloroacridin-9-one, can be reduced to a dihydroacridine.
Table 2: Reduction Products of 9-chloroacridine
| Reagents | Product(s) | Yield(s) | Reference |
| Red phosphorus, KOH/DMSO, H₂O | 9,10-dihydroacridine, Acridone | 51%, 40% | eco-vector.com |
The reduction of nitroacridones with reagents like tin and hydrochloric acid or hydrogen over Raney nickel selectively reduces the nitro group to an amino group without affecting the acridone core ijddr.in.
Nucleophilic and Electrophilic Substitution Reactions on the Acridinone Ring
The acridinone ring system is susceptible to both nucleophilic and electrophilic substitution reactions, with the position of attack being influenced by the existing substituents.
Electrophilic Substitution: In the acridine nucleus, electrophilic attack preferentially occurs on the benzenoid rings, typically at the 2- and 7-positions pharmaguideline.com. The presence of the chlorine atom at the 2-position in 2-chloroacridin-9-one would influence the regioselectivity of further electrophilic substitutions. The chlorine atom is an ortho-, para-director, albeit deactivating. Therefore, incoming electrophiles would be directed to the positions ortho and para to the chlorine atom, subject to steric hindrance and the electronic influence of the rest of the molecule.
Nucleophilic Substitution: The 9-position of the acridine ring is electron-deficient and thus a prime target for nucleophilic attack pharmaguideline.com. This is particularly true for 9-chloroacridine derivatives, where the chlorine atom acts as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions rsc.orgrsc.orgresearchgate.net. While 2-chloroacridin-9-one has the chloro group on the benzene (B151609) ring rather than at the 9-position, nucleophilic attack can still occur, for instance, at the carbonyl carbon. Additionally, the synthesis of various substituted acridinones often involves nucleophilic substitution reactions on precursor molecules like 2-chlorobenzoic acid derivatives rsc.orgconicet.gov.ar. The synthesis of 2,6-dichloroacridin-9(10H)-one has been achieved through the reaction of 2,2'-dinitrobenzophenones with aromatic amines, which involves a double substitution of the nitro groups thieme-connect.de.
Photoinduced Reactions and Degradation Pathways
The interaction of light with the acridinone scaffold can induce various chemical transformations, including tautomerization and degradation, which are of interest in photochemistry and environmental science.
Photoinduced Tautomerization Processes of Acridinones
Elucidating Reaction Mechanisms in Acridinone Chemistry
The study of reaction mechanisms in acridinone chemistry is crucial for understanding and controlling the synthesis of these important compounds. This section delves into the experimental and theoretical approaches used to elucidate these mechanisms, focusing on the roles of spectroscopic and kinetic probes, the investigation of reaction intermediates and transition states, and the impact of various reaction conditions.
Experimental Mechanistic Studies Using Spectroscopic and Kinetic Probes
Spectroscopic and kinetic methods are powerful tools for unraveling the intricate steps of chemical reactions. In the context of acridinone chemistry, these techniques provide valuable insights into reaction pathways and the factors that govern them.
Spectroscopic Probes:
Various spectroscopic techniques are employed to identify and characterize the species involved in acridinone reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy is a fundamental tool for determining the chemical structures of reactants, intermediates, and products in acridinone synthesis. For example, in the synthesis of propyl acridone via the Tanasescu reaction, 1H-NMR is used to confirm the structure of the final product. nih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is utilized to monitor the progress of reactions and to study the interactions between molecules. For instance, the interaction between propyl acridone and calf thymus DNA has been investigated using UV-Vis, showing changes in the absorbance spectra upon binding. nih.gov
Fluorescence Spectroscopy: Acridone and its derivatives often exhibit strong fluorescence, a property that can be exploited for mechanistic studies. jocpr.com The fluorescence of propyl acridone is quenched in the presence of calf thymus DNA, providing information about the binding mechanism. nih.gov Time-resolved fluorescence studies can help distinguish between static and dynamic quenching mechanisms, as demonstrated in the interaction of acridone with the protein β-lactoglobulin. acs.org
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is particularly useful for studying changes in the conformation of chiral molecules, such as DNA, upon interaction with acridone derivatives. Studies have shown that the binding of propyl acridone to calf thymus DNA induces conformational changes in the DNA double helix. nih.gov
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for detecting and characterizing transient reactive intermediates in solution. researchgate.net It has been used to study radical cation chain reactions, providing direct evidence for the existence of fleeting intermediates. researchgate.net
Kinetic Probes:
Kinetic studies measure reaction rates and how they are affected by various factors, such as reactant concentrations, temperature, and catalysts. This information is essential for determining the rate-determining step of a reaction and for proposing a plausible mechanism.
A detailed kinetic study of the hydrolysis of 9-aminoacridine (B1665356) derivatives revealed the influence of substituents on the reaction rate. clockss.org For example, the rate of hydrolysis is significantly affected by the presence of a methyl group near the reaction center. clockss.org The study of the ring-opening reaction of pyridinium (B92312) cations in basic solutions under varying pH conditions has also been a subject of detailed kinetic analysis. clockss.org
The following table summarizes the application of various spectroscopic and kinetic probes in the study of acridinone chemistry:
| Probe | Application | Example |
| 1H-NMR | Structural determination of products. nih.gov | Confirming the structure of propyl acridone. nih.gov |
| UV-Vis | Monitoring reaction progress and molecular interactions. nih.gov | Studying the binding of propyl acridone to DNA. nih.gov |
| Fluorescence | Investigating binding mechanisms and quenching phenomena. nih.govjocpr.com | Observing the quenching of propyl acridone fluorescence by DNA. nih.gov |
| Circular Dichroism | Analyzing conformational changes in chiral molecules. nih.gov | Detecting changes in DNA structure upon binding of propyl acridone. nih.gov |
| Mass Spectrometry | Identifying transient reaction intermediates. researchgate.net | Detecting radical cations in dimerization reactions. researchgate.net |
| Kinetic Studies | Determining reaction rates and mechanisms. clockss.org | Investigating the hydrolysis of 9-aminoacridine derivatives. clockss.org |
Investigation of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states are challenging but provide invaluable information about a reaction mechanism. solubilityofthings.com These transient species represent key points along the reaction pathway. solubilityofthings.com
Reaction Intermediates:
Reaction intermediates are species that are formed in one step of a multi-step reaction and consumed in a subsequent step. fiveable.me They are often highly reactive and have short lifetimes. fiveable.me In acridone chemistry, various intermediates have been proposed and, in some cases, detected.
Palladacycles: In palladium-catalyzed C-H bond activation reactions for the synthesis of arylated 9(10H)-acridinones, palladacycle intermediates are formed. acs.org These have been isolated and characterized, providing direct insight into the catalytic cycle. acs.orgresearchgate.net
Radical Cations: In certain reactions, such as the dimerization of trans-anethole, transient radical cations have been unambiguously detected using electrospray ionization mass spectrometry (ESI-MS). researchgate.net
Iminoketene Intermediates: In the synthesis of dihydroacridone derivatives, an α-iminoketene intermediate is proposed to be formed under thermal conditions, which then undergoes a 6π electrocyclization reaction. mdpi.com
Covalent Protein-DNA Intermediates: In the study of the antimalarial activity of some acridinone derivatives, it has been shown that they can trap topoisomerase II-DNA covalent complexes, which are key intermediates in the enzyme's mechanism of action. nih.govsemanticscholar.org
The following table provides examples of intermediates investigated in acridinone chemistry:
| Intermediate Type | Reaction Context | Method of Investigation |
| Palladacycles | Palladium-catalyzed C-H arylation. acs.orgresearchgate.net | X-ray crystallography, NMR. acs.orgresearchgate.net |
| Radical Cations | Radical cation chain dimerization. researchgate.net | Electrospray Ionization Mass Spectrometry (ESI-MS). researchgate.net |
| α-Iminoketene | Thermal cyclization for dihydroacridone synthesis. mdpi.com | Proposed based on reaction outcome. mdpi.com |
| Topoisomerase II-DNA Complex | Antimalarial drug mechanism. nih.govsemanticscholar.org | Gel-based assays. nih.govsemanticscholar.org |
Transition States:
A transition state is a high-energy, short-lived configuration of atoms that occurs at the peak of the energy barrier between reactants and products. solubilityofthings.com Due to their fleeting nature, transition states cannot be isolated but their structures and energies can be inferred from kinetic data and computational modeling. solubilityofthings.comacs.org
Computational Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for modeling transition state structures and calculating activation energies. researchgate.net These calculations can help to distinguish between different possible reaction pathways.
Kinetic Isotope Effects (KIEs): Measuring the change in reaction rate when an atom is replaced by its isotope can provide information about bond breaking and forming in the transition state. researchgate.net
Understanding the structure and energy of the transition state is crucial for predicting reaction outcomes and designing more efficient synthetic routes. acs.org
Impact of Reaction Conditions (e.g., pH, Solvent Polarity, Atmosphere) on Reactivity
The outcome of a chemical reaction is often highly dependent on the conditions under which it is carried out. Factors such as pH, solvent, and the surrounding atmosphere can have a profound impact on reaction rates, yields, and even the products that are formed.
pH:
The acidity or basicity of the reaction medium can dramatically influence the reactivity of acridinone derivatives.
Hydrolysis Reactions: The hydrolysis of 9-aminoacridine derivatives is highly pH-dependent. clockss.org The reaction is generally more facile in alkaline conditions compared to acidic media. clockss.org The pH-hydrolysis rate profile for some derivatives shows a complex relationship, indicating the involvement of different protonated and deprotonated species in the reaction mechanism. clockss.org
Electrochemical Behavior: The electrochemical properties of water-soluble acridones are also pH-dependent. Cyclic and differential pulse voltammetry studies have shown that the oxidation mechanism of disulfonated acridone occurs in a pH-dependent manner. researchgate.net
Fluorescence: The fluorescence of acridone derivatives can be sensitive to pH. For example, acridones with a substituent at the N-10 position show significant fluorescence changes upon interaction with ATP/ADP at a physiological pH of 7.2. nih.gov
Solvent Polarity:
The choice of solvent can significantly affect reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states.
Fluorescence Quantum Yield: The fluorescence quantum yield of 9(10H)-acridinone is highly dependent on solvent polarity. In protic and polar solvents like ethanol (B145695), the fluorescence quantum yield is high (0.97), while it is much lower in non-polar solvents like cyclohexane. researchgate.net
Reaction Mechanisms: The solvent can influence the reaction pathway. For instance, computational studies suggest that the chemiluminescence reaction of acridinium (B8443388) thioester has better characteristics in nonpolar solvents compared to aqueous media. researchgate.net
Atmosphere:
The presence or absence of certain gases, such as oxygen, can be critical for some reactions.
Oxidative Reactions: The synthesis of acridones from o-aminoacetophenones and arylboronic acids is carried out under an oxygen atmosphere. acs.org This suggests that oxygen plays a role as an oxidant in the reaction mechanism, likely in the intramolecular oxidative C(sp3)–H amination step. acs.org
The following table summarizes the influence of various reaction conditions on the reactivity of acridinones:
| Reaction Condition | Effect | Example |
| pH | Influences hydrolysis rates and electrochemical properties. clockss.orgresearchgate.net | Faster hydrolysis of 9-aminoacridines in alkaline solutions. clockss.org |
| Solvent Polarity | Affects fluorescence quantum yields and can alter reaction pathways. researchgate.net | High fluorescence of 9(10H)-acridinone in polar solvents. researchgate.net |
| Atmosphere | Can be a crucial reactant, particularly in oxidation reactions. acs.org | Requirement of an O2 atmosphere for the synthesis of acridones from o-aminoacetophenones. acs.org |
Computational and Theoretical Investigations of 2 Chloro 2h Acridin 9 One and Acridinone Systems
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of acridinone (B8587238) systems. These methods allow for the detailed study of molecular orbitals, electron density distribution, and spectroscopic properties.
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. For acridinone derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry of both the ground and excited states. wikipedia.org These calculations provide valuable information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stability and reactivity.
The analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, helps in identifying the electrophilic and nucleophilic regions of the molecule. wikipedia.org Furthermore, Mulliken charge analysis can reveal the distribution of atomic charges, offering insights into the molecule's polarity and potential sites for intermolecular interactions. nanobioletters.com For acridinone systems, the carbonyl group and the nitrogen atom are typically key sites of electronic activity.
Table 1: Representative Geometric Parameters for an Acridinone Derivative Calculated by DFT
| Parameter | Bond Length (Å) / Bond Angle (°) |
| C=O | 1.23 |
| C-N | 1.38 |
| C-Cl | 1.74 |
| C-C (aromatic) | 1.39 - 1.42 |
| C-N-C angle | 120.5 |
| C-C=O angle | 121.0 |
Note: This table presents typical values for acridinone derivatives and is for illustrative purposes.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study excited states and predict electronic absorption and emission spectra. rsc.orgmdpi.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis absorption spectrum of molecules like 2-chloro-2H-acridin-9-one. researchgate.net These theoretical spectra can be compared with experimental data to validate the computational methodology and aid in the assignment of electronic transitions. mdpi.com
The method is also applied to predict fluorescence and phosphorescence properties by optimizing the geometry of the first excited singlet (S1) and triplet (T1) states, respectively. The predicted emission wavelengths provide insights into the photophysical properties of acridinone derivatives, which are often fluorescent. researchgate.net
Table 2: Illustrative TD-DFT Calculated Absorption Data for an Acridinone System
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 3.10 | 400 | 0.25 |
| S0 → S2 | 3.54 | 350 | 0.15 |
| S0 → S3 | 4.13 | 300 | 0.40 |
Note: This table contains representative data to illustrate the output of TD-DFT calculations.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and chemically reactive. irjweb.com For acridinone derivatives, these calculations help in understanding their electronic transitions and potential as photosensitizers or in other applications where charge transfer is important. researchgate.net
Table 3: Representative Frontier Orbital Energies for an Acridinone Derivative
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.0 |
| HOMO-LUMO Gap | 4.5 |
Note: These are illustrative values for a typical acridinone system.
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and interactions with their environment.
Molecular dynamics simulations can be employed to explore the conformational landscape of flexible molecules. nih.gov For acridinone derivatives, which are largely planar, MD simulations can reveal subtle out-of-plane motions and the flexibility of any substituent groups. By simulating the molecule over time, a trajectory of its atomic positions is generated, which can be analyzed to identify the most stable conformations and the energy barriers between them. mdpi.com This information is crucial for understanding how the molecule might adapt its shape to interact with biological targets or other molecules.
The solvent environment can significantly influence the structure, dynamics, and properties of a solute molecule. nih.govrsc.org MD simulations explicitly including solvent molecules (such as water) can provide a detailed picture of solute-solvent interactions. nih.gov For this compound, simulations can reveal how polar solvent molecules arrange around the polar carbonyl group and the chloro substituent. The analysis of radial distribution functions from these simulations can quantify the structuring of the solvent around the solute. nih.gov
These simulations can also shed light on the dynamics of the solvent shell and how it affects the conformational flexibility of the acridinone derivative. Understanding solvent effects is critical for predicting the behavior of these compounds in biological systems and for designing them for specific applications where solubility and intermolecular interactions are key. mdpi.com
In Silico Structure-Activity Relationship (SAR) Derivation
Computational chemistry and cheminformatics have become indispensable tools for elucidating the structure-activity relationships (SAR) of acridinone-based compounds. nih.gov These in silico approaches allow for the rational design of new derivatives with enhanced biological activity by predicting how structural modifications will influence their physicochemical properties and interactions with biological targets. nih.govresearchgate.net
Molecular docking simulations are frequently used to predict the binding modes and affinities of acridinone derivatives with their protein targets, such as topoisomerase II. jscimedcentral.com These studies help to understand the key interactions, which often involve the planar acridone (B373769) ring intercalating between DNA base pairs. jscimedcentral.com The binding affinity can be quantified by parameters like the Glide score (G-score), where a more negative value indicates a stronger binding interaction. jscimedcentral.com For a series of N-Phenyl pyrazole (B372694) substituted 9-anilinoacridines, docking studies revealed G-scores ranging from -5.58 to -7.78, indicating good binding affinity with topoisomerase II. jscimedcentral.com
SAR analyses have also highlighted the importance of physicochemical properties like lipophilicity (logP) and the partial charges on atoms. nih.goviajpr.com The introduction of specific functional groups can modulate these properties to enhance activity. For example, adding electron-donating groups, such as methyl groups at the C2 and C7 positions, has been correlated with a significant increase in biological activity. iajpr.com Similarly, increasing the chain length of substituents has been observed to improve the inhibitory action of some derivatives. ijpsjournal.com The correlation between these computed properties and experimentally observed activities, such as DNA intercalation capabilities, provides a powerful predictive tool for designing novel compounds. nih.gov
| Structural Modification/Feature | Predicted Effect | Computational Method | Target/Activity | Reference |
|---|---|---|---|---|
| Chlorine Substituent | Contributes to favorable interactions with enzyme active sites. | Molecular Docking | Enzyme Inhibition | rsc.org |
| Electron-donating groups (e.g., -CH3) | Increases biological activity. | Molecular Docking & DNA Binding Study | Anticancer | iajpr.com |
| Electron-withdrawing groups | Enhances cytotoxic activity. | In Silico Screening | Antineoplastic | ijpsjournal.com |
| Increased substituent chain length | Improves inhibitory action. | Cytotoxicity Assays | Anticancer (MCF-7 cells) | ijpsjournal.com |
| Planar Acridone Ring | Enables DNA intercalation. | Molecular Docking | Topoisomerase Inhibition | jscimedcentral.com |
Theoretical Insights into Reaction Mechanisms, Kinetics, and Selectivity
Computational methods provide profound insights into the fundamental aspects of chemical reactions involving acridinone systems, including their mechanisms, kinetics, and selectivity. fiveable.me Techniques such as Density Functional Theory (DFT) are employed to map reaction pathways, characterize transition states, and calculate energetic barriers, offering a molecular-level understanding that complements experimental observations. researchgate.net
Reaction Mechanisms Theoretical studies have been crucial in elucidating the mechanisms of various reactions involving the acridine (B1665455) nucleus. For instance, the aromatic nucleophilic substitution at the C9 carbon of acridine has been studied computationally. researchgate.net The computed reaction path confirms that a nucleophile, such as a thiol group, attacks the aromatic core, which is activated by the nitrogen heteroatom, and displaces a leaving group via a well-defined Meisenheimer transition state. researchgate.net For other reactions, multistep mechanisms have been proposed where the solvent is shown to participate directly in the reaction. researchgate.net
Computational investigations have also shed light on the chemiluminescence mechanism of acridinium (B8443388) derivatives, which lead to the formation of an electronically excited N-methylacridone. nih.gov Theoretical modeling of the ground state reaction profiles helps to distinguish between "light" pathways that produce the desired chemiluminescent product and "dark" pathways that lead to competitive, non-luminescent products. nih.gov
Kinetics Computational kinetics is a powerful tool for predicting and understanding the rates of chemical reactions. fiveable.me By calculating the activation energy (Ea) of a reaction, researchers can predict its speed under various conditions. fiveable.meresearchgate.net Theoretical calculations have shown that the reaction barrier for processes like nucleophilic substitution on the acridine system is strongly influenced by both the solvent and the nature of the substituents on the aromatic rings. researchgate.net These theoretical predictions of activation energies and reaction barriers often show good correlation with experimental data derived from kinetic studies. researchgate.net Strong correlations between calculated reaction energies and specific geometrical parameters of the molecules have been observed, which can be used to rationalize the design of new reactants and avoid computationally expensive transition state calculations. researchgate.net
Selectivity Theoretical studies are also instrumental in explaining and predicting the selectivity of chemical reactions. In electrophilic aromatic substitutions like sulfonation, computational models can help understand the directing effects of the existing functional groups. For acridone, electrophilic attack is generally favored at the C2 position due to resonance stabilization provided by the carbonyl group. mdpi.com
The selectivity of such reactions can be controlled by varying reaction parameters. mdpi.com For example, in the sulfonation of acridone with oleum, theoretical and experimental work shows that specific sulfonated derivatives can be obtained with high selectivity by carefully controlling the reaction temperature and the stoichiometric excess of the sulfonating agent. mdpi.com At high temperatures (200 °C), the reaction can proceed with excellent selectivity toward a tetrasulfonated product. mdpi.com Similarly, computational modeling of transition states can explain the chemoselectivity of nucleophilic attacks on substituted acridines, rationalizing why a sterically hindered nucleophile might preferentially attack less crowded positions on the acridine ring, while a smaller nucleophile might react with less selectivity. researchgate.net
| Reaction Type | Computational Method | Key Insight | Reference |
|---|---|---|---|
| Aromatic Nucleophilic Substitution | Density Functional Theory (DFT) | Proceeds via a Meisenheimer transition state; reaction barrier is influenced by solvent and substituents. | researchgate.net |
| Chemiluminescence | Quantum Chemistry Methods | Elucidation of "light" vs. "dark" reaction pathways leading to excited-state acridinone. | nih.gov |
| Sulfonation (Electrophilic Substitution) | Design of Experiments & Analysis | High regioselectivity for mono-, di-, or tetra-sulfonated products can be achieved by controlling temperature and reagent stoichiometry. | mdpi.com |
| Nucleophilic Attack | Semi-empirical (PM3) | Steric hindrance of the nucleophile governs chemoselectivity, favoring attack at less crowded positions. | researchgate.net |
Advanced Analytical Characterization Techniques in Acridinone Research
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of organic molecules like 2-chloro-2H-acridin-9-one. These methods provide insights into the electronic, vibrational, and nuclear environments within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. ¹H-NMR spectroscopy, in particular, provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-1 | ~8.3-8.5 | d | J ≈ 2-3 |
| H-3 | ~7.3-7.5 | dd | J ≈ 8-9, 2-3 |
| H-4 | ~7.8-8.0 | d | J ≈ 8-9 |
| H-5 | ~7.6-7.8 | d | J ≈ 8-9 |
| H-6 | ~7.2-7.4 | t | J ≈ 7-8 |
| H-7 | ~7.5-7.7 | t | J ≈ 7-8 |
| H-8 | ~8.1-8.3 | d | J ≈ 8-9 |
| N-H | ~11.5-12.5 | br s | - |
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a common sampling technique that allows for the analysis of solid and liquid samples with minimal preparation.
The IR spectrum of 2-chloro-acridin-9(10H)-one would be characterized by several key absorption bands. The most prominent of these would be the carbonyl (C=O) stretching vibration, which for acridinones, typically appears in the region of 1620-1640 cm⁻¹. The N-H stretching vibration of the lactam group would be observed as a broad band in the range of 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-Cl stretching vibration would appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
Table 2: Characteristic Infrared Absorption Bands for Acridinone (B8587238) Structures (Based on general data for acridinones and related compounds.)
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| N-H | Stretching | 3100 - 3300 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| C=O (Amide I) | Stretching | 1620 - 1640 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1200 - 1350 |
| C-Cl | Stretching | 600 - 800 |
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
While a crystal structure for this compound or its tautomer is not available in the provided search results, studies on related acridinone derivatives have revealed key structural features. The acridinone core is generally a planar, tricyclic system. In the solid state, acridinone molecules often exhibit intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of extended chains or dimers. The presence of a chlorine substituent on the aromatic ring would influence the crystal packing through halogen bonding and other non-covalent interactions.
Advanced Chromatographic and Mass Spectrometric Methodologies
Chromatographic and mass spectrometric techniques are essential for the separation, detection, and identification of this compound, as well as for the analysis of its purity and the characterization of any related impurities or metabolites.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For acridinone compounds, which often exhibit strong ultraviolet (UV) absorbance and fluorescence, HPLC coupled with a photodiode array (PDA) or fluorescence detector provides excellent sensitivity and selectivity.
The conjugated system of the acridinone ring system is responsible for its inherent fluorescence. This property can be exploited for highly sensitive detection in complex matrices. The choice of mobile and stationary phases is critical for achieving good separation. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727), is commonly employed for the analysis of acridinone derivatives.
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of fragmentation patterns.
For a compound like 2-chloro-acridin-9-one, with a molecular weight of approximately 229.66 g/mol , mass spectrometry can provide a precise mass measurement, confirming its elemental composition. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the molecular ion peak due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hyphenated technique that combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is particularly useful for analyzing complex mixtures containing acridinone derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, although it may require derivatization of the acridinone to increase its volatility.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile molecules like acridinones.
The fragmentation of the 2-chloro-acridin-9-one molecular ion in the mass spectrometer would likely involve the loss of small neutral molecules such as CO and HCl, providing further structural confirmation.
Electroanalytical Methods for Redox Characterization
Electroanalytical techniques are pivotal for understanding the electron transfer processes of acridinone compounds. They provide fundamental data on the oxidation and reduction behavior, which is crucial for applications in electronics, sensors, and photochemistry.
Cyclic voltammetry (CV) is a versatile electrochemical method used to probe the redox properties of chemical species. ossila.com By measuring the current response to a linearly cycled potential sweep, CV can determine the oxidation and reduction potentials of a compound, offering insights into its electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. ossila.combeilstein-journals.org
In studies of acridine (B1665455) and its derivatives, CV has been employed to characterize their electrochemical behavior. For instance, the electrochemical reduction of compounds like 9-aminoacridine (B1665356) involves a quasi-reversible, diffusion-controlled reaction. scispace.com The process for 9-aminoacridine is understood to be a 1-electron, 1-proton reduction at the nitrogen atom. scispace.com In some acridinedione dyes, cyclic voltammetry has shown that they undergo irreversible oxidation. acs.org
Research on structurally related chloro-acridine derivatives provides valuable data on their redox potentials. For example, a study on 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivatives estimated their HOMO/LUMO energy levels through CV measurements. beilstein-journals.orgresearchgate.net The onset potentials for oxidation and reduction of one such derivative were found to be 1.50 V and -1.36 V, respectively. beilstein-journals.org These values allowed for the calculation of its HOMO and LUMO energies as -5.78 eV and -2.92 eV, resulting in an electrochemical band gap of 2.86 eV. beilstein-journals.org
Table 1: Electrochemical Data for a Chloro-Acridine Derivative
| Parameter | Value | Reference |
|---|---|---|
| Oxidation Onset Potential (Eox) | 1.50 V | beilstein-journals.org |
| Reduction Onset Potential (Ered) | -1.36 V | beilstein-journals.org |
| HOMO Energy | -5.78 eV | beilstein-journals.org |
| LUMO Energy | -2.92 eV | beilstein-journals.org |
| Electrochemical Band Gap | 2.86 eV | beilstein-journals.org |
Data obtained for a 2,4-diaryl-9-chloro-5,6,7,8-tetrahydroacridine derivative.
The electrochemical characterization of acridinone derivatives extends to their behavior in both solution and as thin films, which is critical for their application in organic electronics. mdpi.com In solution, CV can elucidate reaction mechanisms. analchemres.org When acridinone derivatives are studied on an electrode surface, they can exhibit complex behaviors upon repeated scanning. For example, some derivatives have been observed to form a non-conducting layer on the working electrode, which is detrimental to current flow. researchgate.net In contrast, other structural modifications can promote the formation of a conducting layer, enhancing electrochemical stability. researchgate.net This behavior highlights the importance of molecular structure on the properties of the resulting thin film.
A variety of electrochemical techniques, including cyclic voltammetry (CV), linear sweep voltammetry (LSV), electrochemical impedance spectroscopy (EIS), and various pulse voltammetric techniques, are used to characterize these materials. mdpi.com For thin films, these methods provide information on the kinetics of electrode processes and the redox properties of the material. mdpi.comnih.gov EIS, for example, is a non-invasive technique that can probe bulk and interfacial processes, making it suitable for the characterization of thin films and coatings. mdpi.com
Other Specialized Analytical Techniques
Beyond electrochemistry, a range of specialized techniques are employed to provide a complete picture of the physicochemical properties of acridinone compounds.
Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over time. slideshare.netslideshare.net It is a crucial tool for determining the thermal stability of materials, as it identifies the temperature at which decomposition begins. nih.gov For acridinone derivatives, high thermal stability is a desirable property, particularly for applications in materials science.
TGA studies on related conjugated molecules have demonstrated their high thermal stability, with decomposition temperatures (Td), corresponding to a 5% weight loss, often exceeding 300°C. researchgate.net For example, one carbazole-based derivative showed a Td of 382°C. researchgate.net The TGA curve can also reveal whether the decomposition occurs in a single step or through multiple stages. researchgate.net It is important to note that the determined onset of degradation can be influenced by the experimental parameters, such as the heating rate. nih.gov While chlorine substitution in some molecular systems has been suggested to potentially lower thermal stability, the stability of a specific compound like this compound would require specific experimental determination. researchgate.net
Table 2: Representative Thermal Decomposition Data
| Compound Type | Decomposition Temp. (Td @ 5% loss) | Decomposition Steps | Reference |
|---|---|---|---|
| Carbazole-based derivative 1 | 382 °C | Single | researchgate.net |
| Carbazole-based derivatives 2-5 | > 382 °C | Two or Three | researchgate.net |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. libretexts.orgnih.govunibo.it This method is exceptionally sensitive, capable of detecting radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org
In the study of acridinone chemistry, ESR is invaluable for identifying and characterizing transient radical intermediates that may form during chemical reactions or photochemical processes. researchgate.net For example, ESR spin-trapping experiments have provided direct evidence for the formation of an intermediate carbon-centered radical during the electrochemical oxidation of certain acridinedione dyes. acs.org In studies of acridone-based photoinitiators, ESR combined with spin-trapping has been used to detect and characterize the aryl and aminoalkyl radicals responsible for initiating polymerization. mdpi.com The analysis of the resulting ESR spectrum, specifically the hyperfine coupling constants, allows for the identification of the trapped radical species. mdpi.comslideshare.net
Table 3: Hyperfine Coupling Constants for Radicals from Acridone (B373769) Derivatives
| Radical Species | Spin Trap | Hyperfine Coupling Constants (G) | Reference |
|---|---|---|---|
| Aryl radical | PBN | αN = 14.3, αH = 2.1 | mdpi.com |
| Aminoalkyl radical | PBN | αN = 14.3, αH = 2.1 | mdpi.com |
PBN: Phenyl-N-tert-butylnitrone
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time. capes.gov.briss.it The method works by detecting changes in the refractive index on the surface of a sensor chip where one of the interacting molecules (the ligand) is immobilized. aragen.comyoutube.com When the other molecule (the analyte) is flowed over the surface, binding causes a change in mass at the surface, which alters the refractive index and is detected as a change in the SPR signal. youtube.com
Applications of Acridinone Derivatives in Advanced Materials Science and Technology
Development of Fluorescent and Luminescent Materials
Acridone (B373769) and its derivatives are recognized for their strong fluorescence, high quantum yields, and excellent stability against photodegradation, oxidation, and heat. mdpi.commdpi.com These properties make them prime candidates for the development of novel fluorescent and luminescent materials. The rigid, planar structure of the acridone core contributes to its favorable photophysical characteristics. mdpi.com
The development of efficient and stable materials is crucial for the advancement of organic light-emitting diode (OLED) technology. nih.govmdpi.com While research directly implicating 2-chloro-2H-acridin-9-one in OLEDs is scarce, related structures such as aryl-substituted acridan derivatives have been synthesized and characterized for their potential as electroactive materials in OLEDs, particularly those based on thermally activated delayed fluorescence (TADF). beilstein-journals.org These acridan derivatives have demonstrated high thermal stability and suitable triplet energies, making them promising as host materials. beilstein-journals.org The goal in designing host materials is often to overcome the limitations of unipolar charge transport, and the acridan scaffold shows potential in this area. beilstein-journals.org The thin and flexible design of OLEDs allows for innovative and customizable lighting solutions. nih.govmdpi.com
Key Properties of Acridan Derivatives for OLEDs
| Property | Observation | Reference |
|---|---|---|
| Thermal Stability | Glass-transition temperatures in the range of 79–97 °C. | beilstein-journals.org |
| Triplet Energies | Higher than 2.5 eV. | beilstein-journals.org |
The high fluorescence quantum yield and photostability of acridone derivatives make them suitable for consideration as laser dyes and active components in various photonic devices. Although specific studies on this compound for these applications are not prominent, the general class of acridines and acridones is noted for its notable photophysical properties, which are prerequisites for such applications. mdpi.com
Acridinone (B8587238) derivatives have been successfully employed in the fabrication of highly photoresistant and selective chemosensors and fluorescent markers. mdpi.com The inherent fluorescence of the acridone core can be modulated by the presence of specific analytes, leading to a detectable signal. This "off-on" or "on-off" switching of fluorescence is a key principle in the design of chemosensors. researchgate.net
For instance, acridine-based fluorescent chemosensors have been developed for the selective detection of various metal ions and anions. researchgate.netnih.govnih.gov The design of these sensors often involves attaching specific receptor units to the acridine (B1665455) or acridone fluorophore. Upon binding of the target analyte to the receptor, a change in the electronic properties of the fluorophore occurs, resulting in an altered fluorescence emission. Acridine derivatives have been utilized to create sensors for a range of analytes, including zinc ions, cadmium ions, and hypochlorite. researchgate.netnih.govewha.ac.kr
Examples of Acridine-Based Chemosensors
| Sensor Derivative | Target Analyte | Key Finding | Reference |
|---|---|---|---|
| 4,5-bis(N,N-di(2-hydroxyethyl)iminomethyl)acridine (BHIA) | Cd2+ | Exhibits enhanced emission at 454 nm in the presence of Cd2+, with a detection limit of 1.3 × 10−7 M. | researchgate.net |
| (E)-2-((acridin-9-ylimino)methyl)-N-benzhydrylhydrazine-1-carbothioamide (BK) | ClO- | Displays notable fluorescence quenching with a detection limit of 7.65 μM. | nih.gov |
Acridinone Derivatives as Photoinitiators and Photocatalysts in Polymerization
In the field of polymer chemistry, acridinone derivatives have emerged as effective photoinitiators and photocatalysts, particularly for radical polymerization processes. Their ability to absorb light and generate reactive species makes them valuable in various polymerization techniques. mdpi.com
Acridone-based photoinitiators have been designed and synthesized for the free radical polymerization of monomers like acrylates, often initiated by near-UV light from sources such as LEDs. mdpi.comnih.gov These derivatives can function as Type II photoinitiators, which in their excited state, interact with a co-initiator (like an amine or an iodonium (B1229267) salt) to generate the free radicals that initiate polymerization. mdpi.compolymerinnovationblog.com This process of photoinitiation is a cornerstone of UV curing technologies used in coatings, adhesives, and 3D printing. mdpi.com
The efficiency of these acridinone-based systems can be quite high, leading to excellent final conversions of the monomer. mdpi.com The mechanism involves the photoexcited acridone derivative undergoing an electron and proton transfer process with the co-initiator to produce the initiating radicals. mdpi.comnih.gov
Performance of Novel Acridone-Based Photoinitiating Systems for Acrylate (B77674) Polymerization
| Photoinitiating System | Monomer | Light Source | Outcome | Reference |
|---|---|---|---|---|
| Acridone derivative (mono-component Type II) | TA-acrylate | LED@405 nm | Achieved excellent polymerization initiating abilities. | mdpi.com |
| Acridone derivative with iodonium salt | TA-acrylate | LED@405 nm | High final conversions of the acrylate group. | mdpi.com |
Acridone derivatives have also been utilized as photocatalysts to mediate visible light-induced organocatalyzed atom transfer radical polymerization (ATRP). mdpi.comnih.gov ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. cmu.edu
In this context, the photoexcited acridone derivative facilitates the reversible activation and deactivation of the polymer chains, which is the fundamental principle of ATRP. This is achieved through a process of atom transfer, typically involving a halogen atom. The use of visible light to drive this process is advantageous as it is a more environmentally friendly and less energy-intensive approach compared to traditional thermal initiation. mdpi.comresearchgate.net
Role in Organic Semiconductor Materials
The rigid and planar structure of the acridinone core makes it an interesting candidate for applications in organic electronics, where charge transport capabilities are paramount. The introduction of a chlorine atom, an electron-withdrawing group, can further modulate the electronic properties of the molecule.
Exploration as Hole Transport Materials (HTM) in Optoelectronic Devices
Further research, including theoretical calculations and experimental device fabrication, would be necessary to fully elucidate the potential of this compound as a hole transport material. Key performance metrics that would need to be investigated include its hole mobility, thermal stability, and film-forming properties.
Table 1: Theoretical Electronic Properties of Acridinone Derivatives (Illustrative)
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Acridin-9-one | -5.8 | -2.5 | 3.3 |
| This compound | -6.0 (Estimated) | -2.7 (Estimated) | 3.3 (Estimated) |
| Triphenylamine (B166846) | -5.1 | -2.0 | 3.1 |
Note: The values for this compound are estimated based on the expected electronic effect of the chlorine substituent and are for illustrative purposes only. Actual values would need to be determined experimentally or through detailed computational studies.
Industrial Applications in Dyeing Technology
Historically, acridine derivatives were utilized as dyes and pigments. rsc.org However, their use in modern industrial dyeing has significantly declined, primarily due to issues with lightfastness. wikipedia.org
There is no specific information available in the reviewed literature detailing the industrial application of this compound as a dye. The inherent color of acridinone compounds arises from the extended π-conjugated system. The presence of a chlorine atom can influence the color of the compound, potentially leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in its absorption spectrum.
For a compound to be a successful industrial dye, it must possess several key properties beyond just color, including high tinctorial strength, good solubility or dispersibility in the dyeing medium, and excellent fastness properties (e.g., to light, washing, and rubbing). While acridine-based dyes were used in the past, their generally poor lightfastness has led to them being replaced by more robust dye classes in most large-scale industrial applications. wikipedia.org Research into novel acridine derivatives with improved lightfastness is ongoing, but there is no indication that this compound is currently used in industrial dyeing processes.
Table 2: General Fastness Properties of Acridine Dyes (for Context)
| Fastness Property | Typical Rating for Acridine Dyes |
| Lightfastness | Poor to Moderate |
| Wash Fastness | Moderate to Good |
| Rubbing Fastness | Good |
Note: This table provides a general overview for the class of acridine dyes and does not represent specific data for this compound.
Environmental Fate and Transformation of Acridinone Compounds
Environmental Occurrence and Distribution Mechanisms
There is a lack of specific data on the environmental occurrence of 2-chloro-2H-acridin-9-one. However, its parent compound, acridine (B1665455), is recognized as one of the more abundant aza-polycyclic aromatic compounds found in urban atmospheres. nih.govnih.gov The distribution of such compounds in the environment is influenced by their physical and chemical properties, which dictate their partitioning between air, water, soil, and sediment.
Phototransformation Processes in Aquatic and Atmospheric Environments
The phototransformation of acridine, a process driven by light, has been studied on models of atmospheric particulate matter. nih.govnih.gov This provides insight into the potential atmospheric fate of chlorinated acridinones.
Acridine adsorbed on surfaces like silica, alumina, and magnesium oxide undergoes photodegradation. nih.gov One of the primary photoproducts of acridine is acridone (B373769). nih.govnih.gov This transformation suggests that this compound could be a phototransformation product of a corresponding chlorinated acridine.
Further phototransformation of acridone can occur, leading to the formation of 9-hydroxyacridine through a photoinduced tautomerization. nih.govnih.gov Another potential photoproduct of acridine is a dihydrodiol, formed through a reaction with singlet oxygen. nih.govnih.gov The presence of oxygen has been shown to reduce the rate of acridine photodestruction, suggesting the involvement of a triplet state in the transformation process. nih.govnih.gov
The nature of the particulate surface also influences the rate of photodegradation. nih.govnih.gov For instance, the relative photodegradation rates of adsorbed acridine follow the trend: (NH₄)₂SO₄ > MgO > Al₂O₃ > SiO₂. nih.govnih.gov
Table 1: Potential Phototransformation Products of Acridine
| Precursor | Product | Transformation Process | Reference |
|---|---|---|---|
| Acridine | Acridone | Photodegradation | nih.govnih.gov |
| Acridone | 9-hydroxyacridine | Photoinduced tautomerization | nih.govnih.gov |
Biodegradation Pathways and Identification of Intermediate Products
The biodegradation of acridine has been observed under anaerobic conditions with various microbial inocula, including those from sewage sludge and contaminated aquifer materials. osti.govsemanticscholar.org This suggests that this compound may also be susceptible to microbial degradation.
The anaerobic degradation of acridine is proposed to begin with an oxidation step, followed by pathways common for the degradation of oxidized aromatic compounds. osti.govsemanticscholar.org A range of heterocyclic, homocyclic aromatic, and aliphatic intermediates have been identified from the anaerobic degradation of acridine. osti.govsemanticscholar.org
For chlorinated aromatic compounds in general, biodegradation can proceed through several mechanisms. Under aerobic conditions, microorganisms often initiate degradation through oxidation. eurochlor.orgslideshare.net In anaerobic environments, reductive dehalogenation, where a chlorine atom is removed, is a key process. eurochlor.orgslideshare.net It is plausible that the biodegradation of this compound would involve an initial dechlorination step.
Table 2: Identified Intermediate Products from Anaerobic Acridine Degradation
| Intermediate Type | Examples | Reference |
|---|---|---|
| Heterocyclic | Not specified | osti.govsemanticscholar.org |
| Homocyclic aromatic | Not specified | osti.govsemanticscholar.org |
Environmental Significance of Acridinone (B8587238) Transformation Products
The transformation of acridinone compounds in the environment is significant due to the potential biological activity of both the parent compounds and their degradation products. Photoexcited acridine is known to have the potential to induce DNA damage, raising concerns about its environmental hazard. nih.gov Consequently, the formation of acridone from acridine could also be of environmental concern. nih.gov
Acridine and its derivatives have a broad spectrum of biological activities and are used as antibacterial, antiprotozoal, and anticancer drugs. nih.gov The transformation products of this compound could either retain, have modified, or lose the biological activity of the parent compound. The breakdown of the tricyclic aromatic structure can lead to the formation of less complex and potentially less harmful substances. nih.govnih.gov The ultimate fate and impact of these transformation products on ecosystems warrant further investigation.
Future Research Directions and Emerging Trends in 2 Chloro 2h Acridin 9 One Chemistry
Innovations in Synthetic Methodologies for Chlorinated Acridinones
The synthesis of the acridinone (B8587238) core has traditionally been dominated by methods like the Ullmann condensation, which involves the cyclization of 2-arylaminobenzoic acids. rsc.orgresearchgate.net This classic approach, while effective, often requires harsh reaction conditions. Future research is trending towards the development of more efficient, sustainable, and versatile synthetic protocols.
| Synthetic Approach | Traditional Method | Emerging Innovation | Potential Advantage |
| Core Skeleton Formation | Ullmann Condensation / Jourdan-Ullmann Coupling rsc.orgresearchgate.net | Photocatalyzed Cascade Reactions researchgate.net | Milder reaction conditions, higher efficiency, step economy. |
| Chlorination | Classical Electrophilic Chlorinating Agents | Green Chlorination (Photochemical, Electrochemical) researchgate.net | Use of sustainable chlorine sources (e.g., NaCl), improved selectivity, reduced hazardous waste. |
| Catalysis | Copper Powder researchgate.net | Transition Metal Catalysts on Supports (e.g., Zeolite) researchgate.net | Catalyst recyclability, enhanced activity, solvent-free conditions. |
Deeper Understanding of Complex Excited-State Dynamics
Acridone (B373769) derivatives are well-known for their interesting photophysical properties and complex behavior in the excited state. researchgate.netmdpi.com Research on related N-substituted 2-methoxy-9-acridones has revealed intricate dynamics involving excited-state proton transfer (ESPT) and the formation of excimers (excited-state dimers). frontiersin.orgnih.gov These processes are highly sensitive to the molecular environment and can lead to complex, multi-exponential fluorescence decays and emission spectra that are dependent on factors like pH and concentration. nih.gov
For 2-chloro-2H-acridin-9-one, a key future research direction is to meticulously unravel how the electron-withdrawing chlorine atom at the 2-position modulates these excited-state pathways. The substitution is expected to influence the energy levels of the ground and excited states, potentially altering the rates and equilibrium of ESPT and excimer formation. Time-resolved fluorescence spectroscopy, coupled with global kinetic analysis, will be an indispensable tool for mapping these complex dynamics. frontiersin.org Understanding these fundamental processes is crucial, as they govern the compound's fluorescence quantum yield, lifetime, and environmental sensitivity, which are critical parameters for its application as a fluorescent probe or sensor. mdpi.com
Development of Predictive Computational Models for Structure-Property Relationships and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the structural, electronic, and photophysical properties of heterocyclic compounds. researchgate.netdntb.gov.ua For acridone derivatives, DFT and time-dependent DFT (TD-DFT) calculations have been employed to correlate structure with experimental observations. researchgate.netdntb.gov.uanih.gov
The next frontier lies in the development of robust, predictive computational models that can accurately forecast the properties of novel chlorinated acridinones before they are synthesized. By creating comprehensive libraries of chlorinated acridinone isomers and employing quantum chemical calculations, it will be possible to establish clear structure-property relationships. These models could predict key parameters such as absorption and emission wavelengths, quantum yields, and electronic properties (e.g., HOMO/LUMO energy levels). rsc.org Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, which have been successfully applied to other heterocyclic systems like quinolines, could be developed to predict the biological activity or material performance of new derivatives. nih.gov Such predictive power would accelerate the discovery of new functional materials by allowing researchers to screen virtual compounds and prioritize the synthesis of the most promising candidates, saving significant time and resources.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Ground-state properties | Molecular geometry, electronic structure, reactivity indices. researchgate.netelsevierpure.com |
| Time-Dependent DFT (TD-DFT) | Excited-state properties | UV-vis absorption spectra, fluorescence emission, photophysical parameters. dntb.gov.ua |
| QSAR Modeling | Structure-activity/property correlation | Biological activity, material performance metrics (e.g., charge mobility). nih.gov |
Exploration of Novel Applications in Cutting-Edge Materials Science
The unique photophysical and electronic properties of the acridone core make it a privileged scaffold in materials science. mdpi.com The introduction of chlorine atoms can further tune these properties, opening up new avenues for application. Specifically, chlorination is a known strategy for lowering the LUMO (Lowest Unoccupied Molecular Orbital) energy level of organic molecules, a key requirement for creating n-type organic semiconductors. nih.gov
Future research will likely focus on exploiting this compound and related compounds as building blocks for advanced organic electronic devices. Their potential as n-type semiconductors in Organic Field-Effect Transistors (OFETs) is a particularly promising area. nih.govwikipedia.org Additionally, the inherent fluorescence of the acridinone core suggests applications in Organic Light-Emitting Diodes (OLEDs), either as an emissive dopant or a host material. researchgate.netrsc.org The chlorine substituent can influence intermolecular packing and charge transport properties, which are critical for device performance. Beyond electronics, the sensitivity of the acridone fluorescence to its environment could be harnessed to develop novel chemosensors or fluorescent probes for biological imaging. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
